1-Cyclopropyl-1H-indazol-5-amine (CAS 939755-99-4): A Privileged Scaffold for Targeted Kinase Inhibitor Design
1-Cyclopropyl-1H-indazol-5-amine (CAS 939755-99-4): A Privileged Scaffold for Targeted Kinase Inhibitor Design
Executive Summary
In modern medicinal chemistry, the design of highly selective and metabolically stable targeted therapeutics relies heavily on privileged building blocks. 1-Cyclopropyl-1H-indazol-5-amine (CAS: 939755-99-4) has emerged as a critical intermediate in the synthesis of small-molecule kinase inhibitors [1, 2]. By combining the established hydrogen-bonding capacity of the indazole core with the lipophilic efficiency and metabolic stability of a cyclopropyl group, this molecule provides an optimal vector for targeting the ATP-binding cleft of various kinases (e.g., VEGFR, FGFR, BRAF).
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its structural features, validated synthetic methodologies, and its downstream application in drug discovery workflows.
Physicochemical Profiling and Structural Data
Understanding the baseline physical and chemical properties of 1-cyclopropyl-1H-indazol-5-amine is essential for predicting its behavior in subsequent synthetic steps and its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.
Table 1: Chemical Identity and Properties
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 939755-99-4 | Unique identifier for procurement and patent tracking [1]. |
| Molecular Formula | C₁₀H₁₁N₃ | Low molecular weight (173.22 g/mol ) ensures high ligand efficiency when incorporated into larger scaffolds [2]. |
| SMILES | C1CC1N2C3=C(C=C(C=C3)N)C=N2 | Defines the N1-cyclopropyl substitution and C5-amino vector. |
| Monoisotopic Mass | 173.09529 Da | Critical for LC-MS monitoring during synthetic workflows [2]. |
| Predicted XLogP | ~1.3 | The cyclopropyl group increases lipophilicity compared to an unsubstituted indazole, optimizing membrane permeability [2]. |
| Physical Form | Solid / Powder | Facilitates easy handling, weighing, and long-term storage at room temperature (RT) [1]. |
Mechanistic Rationale in Rational Drug Design
The architecture of 1-cyclopropyl-1H-indazol-5-amine is not arbitrary; it is a highly optimized pharmacophore designed to exploit specific interactions within the kinase active site.
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The Indazole Core (Hinge Binder): The nitrogen atoms at positions 1 and 2 of the indazole ring act as a donor-acceptor pair, forming critical hydrogen bonds with the backbone amides of the kinase hinge region. This anchors the molecule within the ATP-binding pocket.
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The N1-Cyclopropyl Group (Hydrophobic Pocket Filler): Traditional N-methyl indazoles are highly susceptible to cytochrome P450-mediated N-dealkylation, leading to reactive metabolites and rapid clearance. The cyclopropyl ring introduces steric bulk and high s-character in its C-H bonds, significantly resisting oxidative metabolism. Furthermore, it perfectly fills the hydrophobic gatekeeper pocket, increasing binding affinity via Van der Waals interactions.
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The C5-Amine (Conjugation Vector): The primary amine acts as a synthetic handle. It is typically converted into an amide or urea, directing the rest of the molecule into the DFG-out (Type II inhibitors) or DFG-in (Type I inhibitors) allosteric pockets to achieve kinase selectivity.
Figure 1: Pharmacophore mapping of 1-cyclopropyl-1H-indazol-5-amine within a kinase active site.
Synthetic Methodologies: The Chan-Lam Approach
Synthesizing N-cyclopropyl azoles presents a unique chemical challenge. Standard Sₙ2 alkylation using cyclopropyl bromide or iodide is highly inefficient due to the immense ring strain and high s-character of the cyclopropyl carbon, which strongly resists the required backside attack.
To overcome this, modern synthesis employs the Chan-Lam coupling —a copper-promoted oxidative cross-coupling between the indazole nitrogen and cyclopropylboronic acid [3].
Protocol 1: Synthesis of 1-Cyclopropyl-5-nitro-1H-indazole
Self-Validating Step: The regioselectivity of N1 vs. N2 alkylation must be confirmed via 2D NOESY NMR. A strong NOE cross-peak between the cyclopropyl protons and the indazole C7-proton validates N1-alkylation.
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Setup: In a round-bottom flask open to the air, dissolve 5-nitro-1H-indazole (1.0 eq) and cyclopropylboronic acid (2.0 eq) in 1,2-dichloroethane (DCE).
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Catalysis: Add Copper(II) acetate (Cu(OAc)₂, 1.0 eq), 2,2'-bipyridine (1.0 eq), and Sodium Carbonate (Na₂CO₃, 2.0 eq).
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Reaction: Stir the suspension vigorously at 70°C for 16-24 hours. The presence of oxygen is strictly required to reoxidize the copper catalyst during the catalytic cycle[3].
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Monitoring: Monitor the consumption of the starting material via LC-MS. The intermediate mass will be [M+H]⁺ = 204.1.
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Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash with dichloromethane (DCM) and concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the N1-isomer.
Protocol 2: Reduction to 1-Cyclopropyl-1H-indazol-5-amine
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Setup: Dissolve 1-cyclopropyl-5-nitro-1H-indazole in a mixture of Ethanol and Water (4:1).
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Reduction: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Note: This mild reduction avoids the risk of cyclopropyl ring opening that can occasionally occur under harsh catalytic hydrogenation (Pd/C, H₂) conditions.
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Reaction: Heat to reflux for 2 hours.
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Validation: LC-MS should show complete conversion to the desired product ([M+H]⁺ = 174.1) [2]. Filter hot through Celite, extract with EtOAc, and dry over Na₂SO₄ to yield the pure amine.
Figure 2: Two-step synthetic workflow utilizing Chan-Lam coupling and mild iron reduction.
Application Workflow: Synthesizing a Type II Kinase Inhibitor
Once 1-cyclopropyl-1H-indazol-5-amine is synthesized or procured, it is typically deployed in the late-stage functionalization of a drug candidate. The most common application is the formation of a diaryl urea, a structural motif famous for inducing the "DFG-out" inactive conformation of kinases (similar to the mechanism of Sorafenib).
Protocol 3: Diaryl Urea Formation via Isocyanate
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Preparation: Dissolve 1-cyclopropyl-1H-indazol-5-amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert argon atmosphere.
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Coupling: Slowly add a substituted aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.05 eq) dropwise at 0°C. Causality: The highly nucleophilic C5-amine attacks the electrophilic central carbon of the isocyanate. Performing this at 0°C prevents unwanted side reactions or dimerization.
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Stirring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Isolation: The resulting diaryl urea typically precipitates directly out of the THF/DCM solution.
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Self-Validation: Collect the solid via vacuum filtration and wash with cold Et₂O. Confirm the structure via ¹H NMR: the appearance of two distinct, highly deshielded broad singlets (between 8.5 and 9.5 ppm in DMSO-d₆) confirms the formation of the two urea NH protons.
Conclusion
1-Cyclopropyl-1H-indazol-5-amine (CAS 939755-99-4) is far more than a simple chemical building block; it is a rationally designed pharmacological tool. By solving the metabolic liabilities of simple alkyl groups while maximizing binding affinity in the kinase hinge region, it enables the rapid discovery of robust, selective therapeutics. Mastery of its handling—particularly the nuances of Chan-Lam N-cyclopropylation and downstream urea conjugations—is an essential skill for modern drug development professionals.
